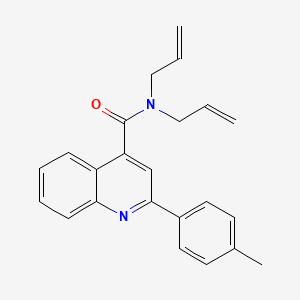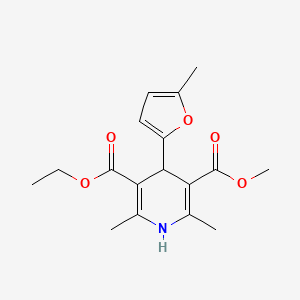![molecular formula C17H26N6O2 B11118746 N-tert-butyl-N'-ethyl-2-[(6-propoxypyridazin-3-yl)oxy]pyrimidine-4,6-diamine](/img/structure/B11118746.png)
N-tert-butyl-N'-ethyl-2-[(6-propoxypyridazin-3-yl)oxy]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-TERT-BUTYL-N6-ETHYL-2-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]PYRIMIDINE-4,6-DIAMINE: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with tert-butyl, ethyl, and propoxypyridazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-TERT-BUTYL-N6-ETHYL-2-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the tert-butyl and ethyl groups. The final step involves the attachment of the propoxypyridazinyl moiety through an ether linkage. Common reagents used in these reactions include tert-butylamine, ethylamine, and propoxypyridazine, along with various catalysts and solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: N4-TERT-BUTYL-N6-ETHYL-2-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, N4-TERT-BUTYL-N6-ETHYL-2-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]PYRIMIDINE-4,6-DIAMINE is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .
Medicine: In medicine, this compound is being investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals targeting various diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of N4-TERT-BUTYL-N6-ETHYL-2-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
N2-tert-butyl-N6-ethyl-N4-propan-2-yl-1,3,5-triazine-2,4,6-triamine: This compound shares structural similarities with N4-TERT-BUTYL-N6-ETHYL-2-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]PYRIMIDINE-4,6-DIAMINE but differs in the core ring structure and substituents.
N4-tert-butyl-N6-ethyl-2-[(6-propoxy-3-pyridazinyl)oxy]pyrimidine-4,6-diamine: This compound is closely related and serves as a reference for comparison in terms of reactivity and applications.
Uniqueness: The uniqueness of N4-TERT-BUTYL-N6-ETHYL-2-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]PYRIMIDINE-4,6-DIAMINE lies in its specific combination of substituents and the resulting chemical properties.
Properties
Molecular Formula |
C17H26N6O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-N-tert-butyl-6-N-ethyl-2-(6-propoxypyridazin-3-yl)oxypyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H26N6O2/c1-6-10-24-14-8-9-15(23-22-14)25-16-19-12(18-7-2)11-13(20-16)21-17(3,4)5/h8-9,11H,6-7,10H2,1-5H3,(H2,18,19,20,21) |
InChI Key |
XMBWFRPQIFYOKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NN=C(C=C1)OC2=NC(=CC(=N2)NC(C)(C)C)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B11118674.png)
![methyl N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycinate](/img/structure/B11118675.png)
![Propan-2-yl 5-carbamoyl-2-{[(4-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11118680.png)

![Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11118701.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11118707.png)

![N-(3-Methoxyphenyl)-2-{2-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B11118720.png)

![2-bromo-N-(4-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11118727.png)

![N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B11118734.png)
![2-Amino-4-(2-fluorophenyl)-4H-pyrano[3,2-H]quinoline-3-carbonitrile](/img/structure/B11118740.png)
![2-(naphthalen-1-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11118745.png)
